Allyltriethoxysilane

Catalog No.
S662327
CAS No.
2550-04-1
M.F
C9H20O3Si
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriethoxysilane

CAS Number

2550-04-1

Product Name

Allyltriethoxysilane

IUPAC Name

triethoxy(prop-2-enyl)silane

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3

InChI Key

UMFJXASDGBJDEB-UHFFFAOYSA-N

SMILES

CCO[Si](CC=C)(OCC)OCC

Canonical SMILES

CCO[Si](CC=C)(OCC)OCC

Precursor for Silicone Materials

Allyltriethoxysilane acts as a precursor for the synthesis of various silicone materials. These materials possess valuable properties, including:

  • Thermal stability: Silicones can withstand high temperatures, making them suitable for applications like heat-resistant coatings and electronics.
  • Electrical insulation: Silicones demonstrate excellent electrical insulating properties, making them crucial for electrical components and power cables.
  • Hydrophobicity: Silicones exhibit water-repelling properties, making them valuable for water-resistant coatings and membranes.

By undergoing a process called hydrolysis and condensation, allyltriethoxysilane forms silanol (Si-OH) groups that can further react to create various silicone structures, including:

  • Silicones: These are polymeric materials with alternating silicon and oxygen atoms in the backbone.
  • Siloxane oligomers: These are short-chain silicone molecules with specific functionalities used for various applications.

Surface Modification

Allyltriethoxysilane's ability to react with various surfaces makes it valuable for surface modification. This process alters the surface properties of a material to achieve desired functionalities, such as:

  • Improved adhesion: Allyltriethoxysilane can promote adhesion between dissimilar materials, allowing for stronger bonding in composite materials.
  • Hydrophobic modification: By introducing hydrophobic groups, allyltriethoxysilane can render surfaces water-repellent, useful for applications like self-cleaning surfaces and anti-corrosion coatings.
  • Functionalization: Allyltriethoxysilane, with its reactive allyl group (CH₂=CH-CH₂), can be used to introduce specific functionalities onto surfaces, enabling further chemical modifications or attachment of desired molecules.

Organic Synthesis

Allyltriethoxysilane serves as a reagent in various organic synthesis reactions. Its allyl group can participate in different reactions, such as:

  • Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon double bond (C=C), forming new carbon-silicon (C-Si) bonds.
  • Allylation: The allyl group can be transferred to other molecules, introducing unsaturation and creating new functionalities.

Allyltriethoxysilane is an organosilicon compound characterized by the presence of an allyl group attached to a triethoxysilane moiety. Its molecular formula is C9H20O3SiC_9H_{20}O_3Si and it has a molecular weight of 204.34 g/mol. This compound is known for its ability to form stable bonds between organic and inorganic materials, making it valuable in various applications, particularly in the fields of adhesives and coatings . The compound features a unique structure that allows it to participate in various

ATES is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system. Proper personal protective equipment (PPE) should be worn when handling ATES [].

The primary mechanism of action of ATES is its ability to form covalent bonds with both organic and inorganic materials. The allyl group can participate in various reactions, while the triethoxysilyl group binds to inorganic substrates through siloxane formation. This bifunctionality allows ATES to act as a coupling agent, modifying surfaces and promoting adhesion between dissimilar materials [].

Current Research and Applications

ATES finds applications in various scientific research fields due to its coupling properties. Here are some examples:

  • Surface modification: ATES is used to modify the surface properties of glass, ceramics, and metal oxides, improving adhesion for coatings, composites, and biomaterials [].
  • Polymer synthesis: ATES can be incorporated into polymers to introduce allyl functionality, enabling further chemical modifications or crosslinking [].
  • Catalyst immobilization: ATES can be used to immobilize catalysts onto solid supports, improving their stability and reusability [].
, including:

  • Allylation Reactions: It is commonly used for the allylation of carbonyl compounds such as aldehydes and ketones, often facilitated by Lewis acids .
  • Cross-Coupling Reactions: The compound serves as a coupling agent in palladium-catalyzed reactions, allowing for the formation of carbon-carbon bonds .
  • Condensation Reactions: It can participate in sol-gel processes where it reacts with metal hydroxyls, leading to the formation of siloxane networks .

While specific biological activities of allyltriethoxysilane are not extensively documented, compounds with similar silane functionalities have been studied for their potential antimicrobial properties. These properties arise from their ability to modify surfaces, which can inhibit microbial adhesion and growth. Further research is needed to fully elucidate any direct biological effects of allyltriethoxysilane.

Allyltriethoxysilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of allyl compounds with triethoxysilane in the presence of a catalyst, typically a platinum complex.
  • Esterification: The reaction between allylic alcohols and triethoxysilanes can yield allyltriethoxysilane under acidic conditions.
  • Direct Silylation: This involves treating allylic halides with sodium triethoxysilanolate, leading to the formation of the desired silane compound.

These methods highlight the versatility of allyltriethoxysilane as a reagent in organic synthesis.

Allyltriethoxysilane finds numerous applications across various industries:

  • Adhesives and Sealants: It acts as an adhesion promoter for vinyl-addition silicones, enhancing bond strength between different materials .
  • Coatings: Utilized in protective coatings due to its ability to form durable siloxane networks that improve surface properties.
  • Composite Materials: It is employed to modify surfaces for better compatibility between organic polymers and inorganic fillers.
  • Cross-Coupling Reagent: Used in synthetic organic chemistry for forming carbon-carbon bonds through palladium-catalyzed reactions .

Research on interaction studies involving allyltriethoxysilane primarily focuses on its reactivity with various substrates. Studies indicate that it can effectively modify surfaces through silanization processes, enhancing adhesion and compatibility between different phases in composite materials. The interactions often involve hydrolysis followed by condensation reactions that lead to stable siloxane linkages.

Allyltriethoxysilane shares similarities with several other organosilicon compounds, each possessing unique properties and applications:

CompoundMolecular FormulaKey Features
AllyltrimethoxysilaneC6H14O3SiC_6H_{14}O_3SiUsed for allylation; lower molecular weight
TrimethylsiloxyallylC6H14O3SiC_6H_{14}O_3SiSimilar reactivity; used in silicone polymer synthesis
VinyltriethoxysilaneC8H18O3SiC_8H_{18}O_3SiVinyl group allows different polymerization reactions

Uniqueness of Allyltriethoxysilane

Allyltriethoxysilane is particularly unique due to its combination of an allylic group with three ethoxy groups. This structure enhances its reactivity and versatility in forming stable bonds with diverse substrates while promoting cross-coupling reactions that are less favorable for other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2550-04-1

General Manufacturing Information

Silane, triethoxy-2-propen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15

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